What is the chemical structure of Biotin-16-UTP?
What is the chemical structure of Biotin-16-UTP?
An In-depth Technical Guide to Biotin-16-UTP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-16-UTP (Biotin-16-uridine-5'-triphosphate), a biotinylated derivative of UTP (uridine-5'-triphosphate). It is a crucial reagent for the non-radioactive labeling of RNA, enabling various molecular biology applications.
Chemical Structure and Properties
Biotin-16-UTP is a uridine triphosphate analog that contains a biotin molecule attached to the C5 position of the uracil ring via a 16-atom spacer arm.[1] This spacer arm minimizes steric hindrance between the biotin and the UTP, allowing for efficient enzymatic incorporation into RNA transcripts by RNA polymerases.[2][3] The biotin moiety serves as a high-affinity tag for subsequent detection with streptavidin conjugates.
Below is a diagram representing the key components of the Biotin-16-UTP molecule.
Caption: Simplified block diagram of Biotin-16-UTP structure.
Quantitative Data
The physicochemical properties of Biotin-16-UTP are summarized in the table below. Data is presented for both the free acid form and the more commonly supplied tetralithium salt.
| Property | Value (Free Acid) | Value (Tetralithium Salt) | Reference(s) |
| Chemical Formula | C₃₂H₅₂N₇O₁₉P₃S | C₃₂H₄₈N₇O₁₉P₃SLi₄ | [4][5] |
| Molecular Weight | 963.78 g/mol | 987.5 g/mol | |
| Exact Mass | 963.23 g/mol | - | |
| Purity (HPLC) | ≥ 95% | - | |
| Spectroscopic Properties | λmax 240/289 nm (Tris-HCl pH 7.5) | - | |
| ε 10.7/7.1 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | - |
Experimental Protocols: In Vitro RNA Labeling
Biotin-16-UTP is a primary substrate for various RNA polymerases, including T7, SP6, and T3 polymerases. It replaces UTP in in vitro transcription reactions to produce biotinylated RNA probes.
Objective: To synthesize biotin-labeled RNA from a linearized DNA template containing an appropriate RNA polymerase promoter (e.g., T7, SP6, or T3).
Materials:
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Linearized template DNA (1 µg)
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Biotin-16-UTP
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10x Transcription Buffer
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ATP, GTP, CTP solution
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RNA Polymerase (T7, SP6, or T3)
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RNase Inhibitor
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Nuclease-free water
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0.2 M EDTA (pH 8.0) for reaction termination
Procedure:
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Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube:
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Linearized template DNA (1 µg)
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10x Biotin/NTP mixture (containing ATP, GTP, CTP, and Biotin-16-UTP)
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10x Transcription Buffer
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RNase Inhibitor
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Appropriate RNA Polymerase
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Nuclease-free water to the final reaction volume.
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Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.
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(Optional) DNA Template Removal: To remove the DNA template, add DNase I (RNase-free) and incubate for an additional 15 minutes at 37°C.
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Reaction Termination: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).
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Probe Storage: The labeled RNA probe can be used immediately or stored in aliquots at -15 to -25°C.
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Analysis: The yield and integrity of the biotin-labeled RNA can be analyzed by agarose gel electrophoresis and quantified using a spot assay with streptavidin-based detection.
Experimental Workflow Visualization
The following diagram illustrates the workflow for generating biotinylated RNA probes via in vitro transcription.
Caption: Workflow for in vitro transcription labeling with Biotin-16-UTP.
Applications
Biotin-labeled RNA probes generated using Biotin-16-UTP are versatile tools for a variety of molecular biology techniques, including:
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Northern Blotting : For the detection and analysis of specific RNA sequences.
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Microarray-based Hybridization : To measure the relative abundance of nucleic acid sequences.
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In situ hybridization : To localize specific nucleic acid sequences within tissues or cells.
The detection of the biotinylated probe is typically achieved through high-affinity binding to streptavidin or avidin, which can be conjugated to fluorescent dyes or enzymes (e.g., horseradish peroxidase, alkaline phosphatase) for colorimetric, chemiluminescent, or fluorescent visualization.
